![molecular formula C26H36N2O4 B14851665 (((4-(Bicyclo[3.3.1]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan](/img/structure/B14851665.png)
(((4-(Bicyclo[3.3.1]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(((4-(Bicyclo[331]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan is a complex organic compound that features a bicyclo[331]nonane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (((4-(Bicyclo[3.3.1]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan involves multiple steps. One common approach is the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain bicyclo[3.3.1]nonane moieties
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(((4-(Bicyclo[3.3.1]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
(((4-(Bicyclo[3.3.1]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan has several scientific research applications:
Biology: The compound’s unique structure makes it useful for studying protein-ligand interactions and enzyme mechanisms.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which (((4-(Bicyclo[3.3.1]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s bicyclo[3.3.1]nonane moiety allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane: A simpler compound with a similar core structure but lacking the tryptophan moiety.
Bicyclo[3.3.1]nonan-9-one: Another related compound with a ketone functional group.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A derivative with nitrogen atoms incorporated into the bicyclo[3.3.1]nonane structure.
Uniqueness
(((4-(Bicyclo[331]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan is unique due to the combination of the bicyclo[331]nonane moiety and the tryptophan residue
Propriétés
Formule moléculaire |
C26H36N2O4 |
|---|---|
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
(2S)-2-[[4-(3-bicyclo[3.3.1]nonanyl)-2-methylbutan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H36N2O4/c1-26(2,11-10-19-13-17-6-5-7-18(12-17)14-19)32-25(31)28-23(24(29)30)15-20-16-27-22-9-4-3-8-21(20)22/h3-4,8-9,16-19,23,27H,5-7,10-15H2,1-2H3,(H,28,31)(H,29,30)/t17?,18?,19?,23-/m0/s1 |
Clé InChI |
AICFAXAINRRNTG-GAXRGCCTSA-N |
SMILES isomérique |
CC(C)(CCC1CC2CCCC(C2)C1)OC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
SMILES canonique |
CC(C)(CCC1CC2CCCC(C2)C1)OC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


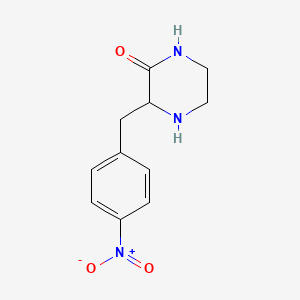
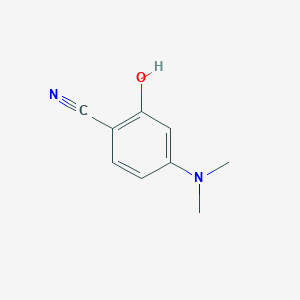

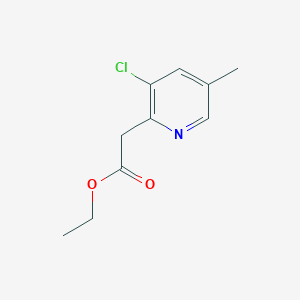
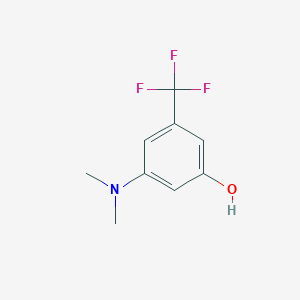
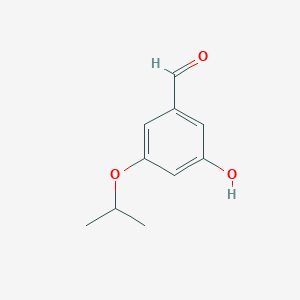


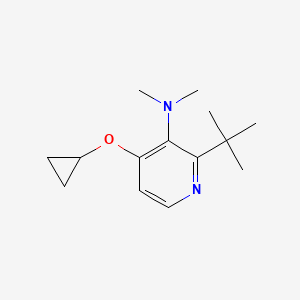
![(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B14851643.png)

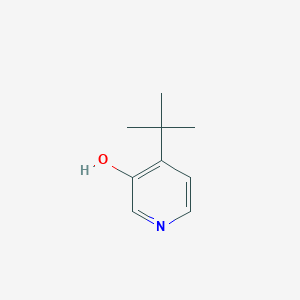
![[6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14851662.png)

